molecular formula C13H21N3 B8634010 4-[(2-Pyrrolidin-1-yl-ethylamino)-methyl]-phenylamine

4-[(2-Pyrrolidin-1-yl-ethylamino)-methyl]-phenylamine

Cat. No. B8634010
M. Wt: 219.33 g/mol
InChI Key: ZYCBZVXAZKJTCK-UHFFFAOYSA-N
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Patent
US07692005B2

Procedure details

The (4-Nitro-benzyl)-(2-pyrrolidin-1-yl-ethyl)-amine (0.503 g, 2.02 mmol) was dissolved in EtOH (10 mL) under Ar(g), and hydrazine hydrate (0.439 mL, 14.14 mmol) was added. Subsequently, excess RaNi was added in dropwise until the solution stopped bubbling. The suspension was then allowed to stir for an additional 45 minutes at 65° C. The suspension was cooled to r.t. and then filtered over celite. The celite was washed with MeOH and the combined organic solutions were then concentrated in vacuo affording a pure 4-[(2-Pyrrolidin-1-yl-ethylamino)-methyl]-phenylamine as a light purple oil (0.331 g, 1.52 mmol, 75% yield).
Quantity
0.503 g
Type
reactant
Reaction Step One
Quantity
0.439 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:18]=[CH:17][C:7]([CH2:8][NH:9][CH2:10][CH2:11][N:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)=[CH:6][CH:5]=1)([O-])=O.O.NN>CCO.[Ni]>[N:12]1([CH2:11][CH2:10][NH:9][CH2:8][C:7]2[CH:6]=[CH:5][C:4]([NH2:1])=[CH:18][CH:17]=2)[CH2:13][CH2:14][CH2:15][CH2:16]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.503 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CNCCN2CCCC2)C=C1
Name
Quantity
0.439 mL
Type
reactant
Smiles
O.NN
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Name
( g )
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
to stir for an additional 45 minutes at 65° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
stopped bubbling
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to r.t.
FILTRATION
Type
FILTRATION
Details
filtered over celite
WASH
Type
WASH
Details
The celite was washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic solutions were then concentrated in vacuo

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
N1(CCCC1)CCNCC1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.52 mmol
AMOUNT: MASS 0.331 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.